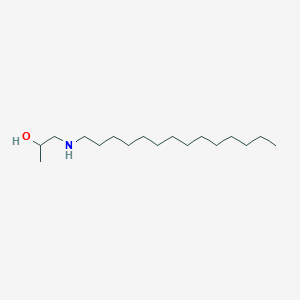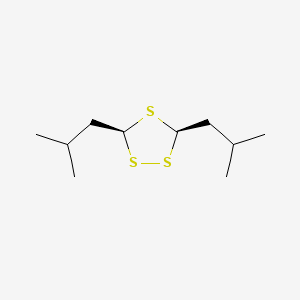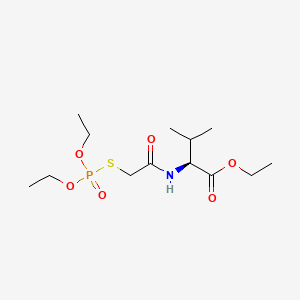
Carbamic acid--(naphthalen-1-yl)methanol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid–(naphthalen-1-yl)methanol (1/1) is a compound that combines the structural features of carbamic acid and naphthalen-1-ylmethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–(naphthalen-1-yl)methanol (1/1) typically involves the reaction of naphthalen-1-ylmethanol with carbamic acid derivatives. One common method is the reaction of naphthalen-1-ylmethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of carbamic acid derivatives often involves the use of phosgene or its derivatives as a starting material. The reaction of phosgene with naphthalen-1-ylmethanol in the presence of a base can yield carbamic acid–(naphthalen-1-yl)methanol (1/1). This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Carbamic acid–(naphthalen-1-yl)methanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-ylmethanol derivatives.
Reduction: Reduction reactions can convert the carbamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-1-ylmethanol derivatives, while reduction can produce amine derivatives.
科学研究应用
Carbamic acid–(naphthalen-1-yl)methanol (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers and other industrial materials.
相似化合物的比较
Similar Compounds
1-naphthyl N-methylcarbamate: This compound shares the naphthalen-1-yl group but has a different carbamate structure.
Naphthalen-1-yl-carbamic acid 1-phenyl-ethyl ester: Similar in structure but with a phenyl-ethyl ester group instead of methanol.
Uniqueness
Carbamic acid–(naphthalen-1-yl)methanol (1/1) is unique due to its specific combination of carbamic acid and naphthalen-1-ylmethanol
References
- NAPHTHALEN-1-YL-CARBAMIC ACID 1-PHENYL-ETHYL ESTER - MilliporeSigma
- 1-naphthyl N-methylcarbamate – Critically Evaluated … - NIST
- Carbamate synthesis by carbamoylation - Organic Chemistry Portal
- Carbamic acid - Wikipedia
- Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1 …
属性
| 74156-18-6 | |
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
carbamic acid;naphthalen-1-ylmethanol |
InChI |
InChI=1S/C11H10O.CH3NO2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;2-1(3)4/h1-7,12H,8H2;2H2,(H,3,4) |
InChI 键 |
CEAUAYNKMYBFBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CO.C(=O)(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)

![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
